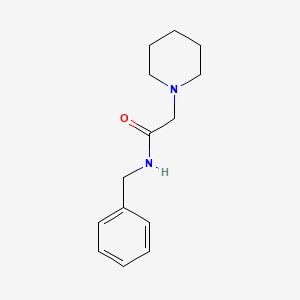

N-benzyl-2-(piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-14(12-16-9-5-2-6-10-16)15-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXRORSBGFMVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276790 | |

| Record name | N-benzyl-2-(piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72336-19-7 | |

| Record name | N-benzyl-2-(piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(piperidin-1-yl)acetamide typically involves the reaction of piperidine with benzyl chloroacetate, followed by the hydrolysis of the ester to form the acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Neuropharmacology

N-benzyl-2-(piperidin-1-yl)acetamide has been studied for its potential neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Research indicates that modifications at the piperidine nitrogen can enhance binding affinity to opioid receptors, which are crucial in pain modulation and reward pathways .

Anti-inflammatory Activity

Preliminary studies suggest that related piperidine derivatives may inhibit pathways associated with inflammation. For instance, compounds similar to this compound have shown the ability to reduce nitric oxide production in activated glial cells, indicating potential as anti-inflammatory agents . This activity supports further exploration of this compound for therapeutic applications in inflammatory disorders.

Antimicrobial Properties

Piperidine derivatives, including this compound, have been evaluated for their antimicrobial activities against various pathogens. Studies have demonstrated significant antibacterial effects against Gram-positive bacteria . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to active compounds suggest it may possess similar properties.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is nucleophilic substitution using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

The mechanism of action involves binding to specific molecular targets in biological systems. The compound can modulate the activity of receptors or enzymes, leading to various biological effects depending on the application context.

Comparative Analysis with Related Compounds

A comparative analysis reveals insights into the therapeutic applications of this compound and its structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-2-naphthalen-2-ylacetamide | Contains naphthalene moiety | Potential antitumor activity |

| N-benzyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | Incorporates phenylsulfonamide | Antibacterial properties |

| 2-acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide | Contains furan ring | Anticonvulsant activity |

These compounds illustrate variations in functional groups that may influence their biological activities and therapeutic applications.

Case Studies and Research Findings

Research has highlighted several case studies involving piperidine derivatives:

- Antifungal Activity : A study synthesized novel piperidine-based 1,2,3-triazolylacetamide derivatives that exhibited antifungal activity against Candida auris, a resistant fungal pathogen. This indicates the potential for developing new antifungal agents based on modifications of the piperidine structure .

- Enzyme Inhibition : Another study focused on synthesizing sulfonamide derivatives bearing a piperidine moiety, evaluating their inhibitory potential against acetylcholinesterase and butyrylcholinesterase enzymes. Most synthesized compounds showed promising activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases .

- Pain Management : Research into similar compounds has shown their efficacy in modulating pain pathways through interactions with opioid receptors. This highlights a possible application for this compound in pain management therapies .

Mechanism of Action

The mechanism of action of N-benzyl-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare N-benzyl-2-(piperidin-1-yl)acetamide derivatives based on synthetic routes, substituent effects, and physicochemical properties.

Key Observations :

- Electron-donating groups (e.g., methoxy, dimethylamino) improve yields in some cases (e.g., 12c: 86% ), likely due to enhanced reaction stability.

- Bulky substituents (e.g., naphthalen-2-yl in compound 54 ) reduce yields (50%) compared to simpler aryl groups.

- Alkylation efficiency varies significantly; for example, compound 31’s low yield (15%) highlights challenges with steric hindrance .

Physicochemical Properties

Substituents profoundly influence melting points, solubility, and crystallinity:

Table 2: Physical Properties of Selected Analogs

Key Observations :

- Polar groups (e.g., dimethylamino in 12c) correlate with higher melting points, suggesting stronger intermolecular interactions .

- Aromatic heterocycles (e.g., quinoline in 55) may disrupt crystal packing, leading to amorphous forms .

Biological Activity

N-benzyl-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, neuropharmacological, and enzyme inhibition activities, while providing insights into its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound possesses a piperidine ring substituted with a benzyl group and an acetamide moiety. The synthesis typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions, yielding high purity and yield of the target compound.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that similar piperidine derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | 3.125 - 100 |

These findings suggest that modifications in the piperidine structure can enhance antimicrobial efficacy, indicating a potential pathway for developing new antibiotics.

2. Neuropharmacological Effects

Research into the neuropharmacological properties of this compound has highlighted its potential as a modulator of neurotransmitter systems. Specifically, it may interact with receptors involved in the regulation of mood and anxiety disorders, similar to other benzylpiperidine derivatives that have shown activity as selective antagonists for chemokine receptors such as CCR3 .

The structure-activity relationship (SAR) studies indicate that the presence of the benzyl group is crucial for binding affinity, which enhances the compound’s ability to modulate neurochemical pathways.

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in cholinergic signaling pathways, and their inhibition can have therapeutic implications for conditions like Alzheimer’s disease .

In vitro studies have shown that several synthesized derivatives exhibit promising inhibitory activity against these enzymes:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Moderate to strong |

| Butyrylcholinesterase | Moderate |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. The compound can bind to neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. This interaction is influenced by the compound's structural features, particularly the benzyl substitution which enhances lipophilicity, allowing better membrane penetration and receptor binding.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new therapeutic agents .

- Neuropharmacological Assessment : Research focusing on the modulation of CCR3 showed that certain piperidine derivatives could effectively inhibit eosinophil chemotaxis, suggesting a role in treating allergic responses and asthma .

- Enzyme Inhibition Studies : A series of synthesized compounds were tested for their ability to inhibit cholinesterase enzymes, with some showing IC50 values in the low micromolar range, indicating strong potential for further development as cognitive enhancers .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone. Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and piperidine methylene groups (δ 2.3–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 261.17) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond lengths and angles critical for conformational analysis .

How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

Q. Advanced

- Halogen Effects : Introducing halogens (e.g., iodine at the phenyl ring) enhances lipophilicity and receptor binding. For example, N-(3-iodophenyl) analogs show 2.5-fold higher affinity for serotonin receptors compared to non-halogenated derivatives .

- Heterocyclic Additions : Incorporating oxadiazole or thiazole rings (e.g., replacing acetamide with thiazol-4-yl) improves anticancer activity by enabling π-π stacking with kinase active sites .

- Methodological Insight : Use comparative SAR studies with analogs (e.g., bromine vs. chlorine substituents) to quantify potency shifts .

How can researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced

- Assay Variability : Standardize assays (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability. For example, IC₅₀ values for antiproliferative effects vary by 30% between MTT and CellTiter-Glo® assays .

- Structural Validation : Confirm batch purity via HPLC (>95%) and co-crystallization with target proteins (e.g., using SHELXD for phase refinement) to validate binding modes .

- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., AID 1259391) with in-house results to identify outliers .

What computational strategies predict the binding affinity and selectivity of this compound derivatives?

Q. Advanced

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets like PI3Kγ. Key residues (e.g., Lys833) form hydrogen bonds with the piperidine nitrogen .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for halogen substitutions, predicting iodine’s role in improving binding entropy .

How can target engagement be validated in cellular assays for this compound?

Q. Advanced

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., HDACs) in lysates treated with 10 µM compound. A ΔTₘ shift >2°C confirms engagement .

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the benzyl moiety to crosslink and identify binding proteins via LC-MS/MS .

- Knockdown/Rescue Experiments : siRNA-mediated target gene silencing (e.g., EGFR) should abolish compound efficacy in proliferation assays, confirming on-mechanism activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.